2-Biphenylmethanol
Overview
Description
2-Biphenylmethanol, also known as 2-Phenylbenzyl alcohol, is an organic compound with the linear formula C6H5C6H4CH2OH . It is a colorless solid that exhibits the formation of a new phase in a supercooled liquid state . On heating, it undergoes transformation from the glassy to liquid phase .
Synthesis Analysis
2-Biphenylmethanol has been used in the synthesis of o-ethynylbiphenyl and o-alkynylstyrene derivatives . A patent describes a synthesis process where 2-methyl biphenyl is first chlorinated into 2-chloromethyl biphenyl, and then hydrolyzed into 2-biphenyl methanol .Molecular Structure Analysis
The molecular structure of 2-Biphenylmethanol is characterized by a linear formula C6H5C6H4CH2OH . The molecular weight is 184.23 . The InChI key is VKTQADPEPIVMHK-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Biphenylmethanol are not detailed in the search results, it’s worth noting that any type of chemical reactions in solution should theoretically be used for titrimetric analysis .Physical And Chemical Properties Analysis
2-Biphenylmethanol is a solid with a boiling point of 96 °C/0.04 mmHg (lit.) and a melting point of 46-48 °C (lit.) . It has a density of 1.1±0.1 g/cm3, a vapour pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 61.0±3.0 kJ/mol .Scientific Research Applications
1. Structural and Intermolecular Interactions Studies
- Summary of Application : The crystalline structure of 2-Biphenylmethanol has been investigated. This includes the study of its features determined by the hydrogen bond formation in the crystal .
- Methods of Application : The study involved the use of the radiographic method at room temperature, and the measurement of its IR transmission spectra in the 400–4000 cm −1 range . Structural-dynamic models of free molecules of 2-biphenylmethanol, biphenyl and methanol, hydrogen-bonded complexes of 2-biphenylmethanol with methanol and a tetramer of methanol molecules have been built by the density functional method (B3LYP/6-31G*) .
- Results or Outcomes : The crystalline structure of 2-biphenylmethanol, its features determined by the hydrogen bond formation in the crystal has been found, its structure-forming role and energy were assessed, and IR spectra interpreted on the basis of single crystal X-ray diffraction data, the analysis of measured IR spectra, and results of molecular modeling .
2. Glass Phase Studies
- Summary of Application : 2-Biphenylmethanol has drawn attention due to the presence of a glass phase in it. Glass forming substances are interesting objects owing to their practical application and fundamental scientific problems they raise .
- Methods of Application : The study involved theoretical and experimental methods to investigate the structure and intermolecular interactions in 2-Biphenylmethanol .
- Results or Outcomes : The presence of a glass phase in 2-Biphenylmethanol has been confirmed, which is significant for practical applications and raises fundamental scientific problems .
Safety And Hazards
properties
IUPAC Name |
(2-phenylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTQADPEPIVMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031183 | |
Record name | [1,1′-Biphenyl]-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenylmethanol | |
CAS RN |
2928-43-0, 41376-19-6 | |
Record name | [1,1′-Biphenyl]-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Biphenylmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1′-Biphenyl]-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.